molecular formula C10H18O3 B13211329 {7-Methyl-1,8-dioxaspiro[4.5]decan-2-yl}methanol

{7-Methyl-1,8-dioxaspiro[4.5]decan-2-yl}methanol

Cat. No.: B13211329
M. Wt: 186.25 g/mol
InChI Key: BAKWDSMIYKTGKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{7-Methyl-1,8-dioxaspiro[4.5]decan-2-yl}methanol is a chemical compound with the molecular formula C10H18O3 and a molecular weight of 186.25 g/mol . This compound is characterized by a spiroacetal structure, which is a bicyclic system containing an oxygen atom. The spiroacetal motif is commonly found in various natural products and synthetic compounds, contributing to their biological activity and chemical properties.

Preparation Methods

The synthesis of {7-Methyl-1,8-dioxaspiro[4.5]decan-2-yl}methanol typically involves the formation of the spiroacetal ring system. One common synthetic route includes the reaction of a diol with an aldehyde or ketone under acidic conditions to form the spiroacetal ring . The reaction conditions often involve the use of a catalyst such as p-toluenesulfonic acid (PTSA) or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the formation of the spiroacetal ring.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

{7-Methyl-1,8-dioxaspiro[4.5]decan-2-yl}methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) .

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, leading to the formation of various derivatives.

Scientific Research Applications

{7-Methyl-1,8-dioxaspiro[4.5]decan-2-yl}methanol has several scientific research applications across different fields:

Mechanism of Action

The mechanism of action of {7-Methyl-1,8-dioxaspiro[4.5]decan-2-yl}methanol involves its interaction with specific molecular targets and pathways. The spiroacetal structure allows the compound to interact with enzymes and receptors in biological systems, potentially leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure is believed to play a crucial role in its activity .

Comparison with Similar Compounds

{7-Methyl-1,8-dioxaspiro[4.5]decan-2-yl}methanol can be compared with other similar compounds, such as {1,8-dioxaspiro[4.5]decan-2-yl}methanol and {8-methyl-1,4-dioxaspiro[4.5]decan-8-yl}methanol . These compounds share the spiroacetal motif but differ in their substituents and overall structure. The presence of the methyl group at the 7-position in this compound distinguishes it from other spiroacetal compounds, contributing to its unique chemical and biological properties.

Similar Compounds

These compounds are structurally related and share similar chemical properties, but their unique substituents and configurations lead to different reactivity and applications.

Properties

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

(7-methyl-1,8-dioxaspiro[4.5]decan-2-yl)methanol

InChI

InChI=1S/C10H18O3/c1-8-6-10(4-5-12-8)3-2-9(7-11)13-10/h8-9,11H,2-7H2,1H3

InChI Key

BAKWDSMIYKTGKH-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(CCC(O2)CO)CCO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.